4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
Description
The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide belongs to the sulfamoyl benzamide class, characterized by a sulfamoyl bridge linked to a benzamide core and a substituted benzothiazol moiety. The bis(2-methoxyethyl) group on the sulfamoyl moiety may enhance solubility, while the 5,6-dimethylbenzothiazol substituent could influence lipophilicity and target binding.
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2/c1-15-13-19-20(14-16(15)2)31-22(23-19)24-21(26)17-5-7-18(8-6-17)32(27,28)25(9-11-29-3)10-12-30-4/h5-8,13-14H,9-12H2,1-4H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVNCVNQWHYVGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, including the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-aminobenzamide with bis(2-methoxyethyl)sulfamoyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
4-[Bis(2-methoxyethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may result in the reduction of the sulfonamide group to an amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a model for studying the reactivity and properties of similar sulfamoyl compounds. Its unique structural features allow researchers to investigate:
- Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions. For instance:
- Oxidation : Yields sulfoxides or sulfones.
- Reduction : Can produce amines or alcohols depending on the reagents used.
| Reaction Type | Major Products | Common Reagents |
|---|---|---|
| Oxidation | Sulfoxides | Potassium permanganate |
| Reduction | Amines | Sodium borohydride |
| Substitution | Modified Compounds | Various nucleophiles |
Biology
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research has shown that it may possess:
- Anticancer Properties : Investigations into benzothiazole derivatives indicate that they can induce apoptosis in cancer cell lines such as U937 and MCF-7 by activating procaspase-3.
| Compound | Cell Line | Mechanism | Result |
|---|---|---|---|
| 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide | U937 | Procaspase-3 activation | Significant apoptosis |
| MCF-7 | Procaspase-3 activation | Strongest activity observed |
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
| Bacterial Strain | EC50 (µg/ml) |
|---|---|
| Xanthomonas axonopodis | 22 |
| Xanthomonas oryzae | 15 |
Medicine
In medicinal chemistry, the compound is being explored for its therapeutic potential in treating various diseases:
- Mechanisms of Action : It may modulate biological pathways by binding to DNA or proteins, thus altering gene expression and protein function.
Case studies have demonstrated its effectiveness in:
- Inducing cell cycle arrest in cancer cells.
- Exhibiting lower minimum inhibitory concentrations compared to traditional antibiotics.
Industry
In industrial applications, this compound can serve as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for developing new materials and chemical products.
Anticancer Evaluation
A comparative study evaluated several benzothiazole derivatives for their impact on cancer cell viability. The study highlighted the ability of this compound to induce cell cycle arrest and apoptosis through mitochondrial pathways.
Antimicrobial Screening
Another investigation assessed the antimicrobial potential against various pathogens. Results indicated that it exhibited lower minimum inhibitory concentrations compared to traditional antibiotics, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with sulfamoyl benzamides (e.g., compounds 5f, 5g, 5h, 5i from ) and 1,3,4-oxadiazoles (e.g., LMM5, LMM11 from ). Key comparisons include:
Key Observations:
Substituent Effects on Physical Properties :
- Fluorine or chlorine substituents on the benzamide ring (e.g., 5f, 5g, 5h, 5i ) correlate with higher melting points (201–258°C), likely due to increased polarity or crystal packing efficiency .
- The target compound’s bis(2-methoxyethyl) groups may lower melting points compared to analogs due to reduced crystallinity, though this remains speculative without experimental data.
Optical Activity: Compounds with chiral sulfamoyl groups (e.g., 5f–5i) exhibit moderate optical rotation ([α]D = +9.3° to +11.7°), suggesting stereochemical influences on interactions .
Biological Activity :
- LMM5 and LMM11 demonstrate antifungal activity against C. albicans, likely via thioredoxin reductase inhibition . The target compound’s benzothiazol group may confer distinct binding preferences compared to oxadiazole-based analogs.
Solubility and Lipophilicity: The bis(2-methoxyethyl) substituent in the target compound could improve aqueous solubility relative to 5f–5i (which have polar but rigid substituents).
Research Implications and Limitations
- Synthetic Feasibility : The compound could be synthesized via established sulfamoyl benzamide routes .
- Biological Potential: Its benzothiazol moiety may target enzymes or receptors distinct from those inhibited by oxadiazole derivatives .
- Data Gaps : Experimental validation of melting points, optical activity, and bioactivity is critical for further development.
Biological Activity
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is a sulfonamide derivative that has attracted attention for its potential biological activities. This compound features a complex structure combining a benzamide core with a benzothiazole ring and sulfamoyl groups, which are known to contribute to various pharmacological effects.
Chemical Structure
The IUPAC name of the compound is This compound . The molecular formula is , and its structure is illustrated below:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 485.62 g/mol |
| CAS Number | 899982-88-8 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The presence of the sulfamoyl group allows it to interfere with enzyme activity, potentially leading to therapeutic effects against various diseases. The benzothiazole moiety is also crucial for enhancing the binding affinity to target proteins.
Biological Activities
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Antifungal Activity : Studies have shown that benzothiazole derivatives can act as effective inhibitors against fungal pathogens by targeting succinate dehydrogenase (SDH), a crucial enzyme in the fungal metabolic pathway .
- Antimicrobial Properties : The compound may exhibit antimicrobial properties similar to other sulfonamide derivatives, which have been documented for their effectiveness against various bacterial strains .
- Anticancer Potential : Some research suggests that benzothiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells through enzyme inhibition pathways .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds and provided insights into their efficacy:
- A study demonstrated that benzothiazole-based compounds showed significant antifungal activity against multiple strains, suggesting potential applications in antifungal drug development .
- Another investigation highlighted the anticancer effects of similar sulfonamide derivatives, indicating their ability to inhibit cell proliferation in vitro .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antifungal, Antimicrobial | Sulfamoyl and methoxyethyl groups enhance enzyme inhibition |
| 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide | Antifungal | Similar structure but different substituents |
| 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid | Antibacterial | Lacks benzothiazole ring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
